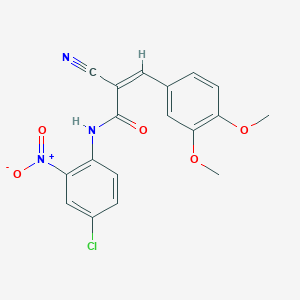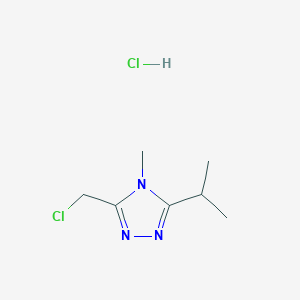![molecular formula C17H14Cl2N2O2S B2692426 (E)-2-(2,4-dichlorophenoxy)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide CAS No. 391867-91-7](/img/structure/B2692426.png)
(E)-2-(2,4-dichlorophenoxy)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-2-(2,4-dichlorophenoxy)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide is a useful research compound. Its molecular formula is C17H14Cl2N2O2S and its molecular weight is 381.27. The purity is usually 95%.
BenchChem offers high-quality (E)-2-(2,4-dichlorophenoxy)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-(2,4-dichlorophenoxy)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Solvent and Substituent Influence on Synthesis
The reaction between thioacetamides and dimethyl acetylenedicarboxylate, influenced by the solvent and substituents, can lead to the creation of functionalized thiophenes and thiazol-ylidene derivatives, as explored in the study by Obydennov et al. (2013). These derivatives are noted for their potential in creating compounds with specific structural features, relevant in various chemical synthesis processes (Obydennov et al., 2013).
Complexing Properties and Reduction Processes
The work by Kosterina et al. (2004) demonstrates the synthesis of alkyl acetate derivatives through condensation processes and their subsequent reduction. These compounds exhibit complexing properties that are useful in membrane processes, acting as sodium cation carriers, which can be pivotal in various biochemical and industrial applications (Kosterina et al., 2004).
Anticancer Activities of Derivatives
Duran and Demirayak (2012) synthesized acetamide derivatives that displayed significant anticancer activities against various human tumor cell lines. This research underscores the potential therapeutic applications of these compounds in treating melanoma and other cancer types (Duran & Demirayak, 2012).
Acidity Constants and Drug Precursor Potential
The determination of acidity constants for drug precursors by Duran and Canbaz (2013) provides valuable information for the pharmaceutical development of benzothiazole acetamide derivatives. Understanding the protonation behavior of these compounds can aid in optimizing their pharmacokinetic profiles (Duran & Canbaz, 2013).
Hypoglycemic Activity of Thiazolidinedione Derivatives
Research by Nikalje et al. (2012) on thiazolidinedione derivatives highlights their hypoglycemic activity in animal models, offering insights into their potential use in diabetes management. The study also emphasizes the importance of structural modifications to enhance therapeutic efficacy (Nikalje et al., 2012).
Chloroacetamide's Role in Biosynthesis Inhibition
The inhibitory effects of chloroacetamide derivatives on fatty acid synthesis, as studied by Weisshaar and Böger (1989), provide insights into their herbicidal potential and mechanisms of action in agricultural sciences (Weisshaar & Böger, 1989).
properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N2O2S/c1-10-3-5-13-15(7-10)24-17(21(13)2)20-16(22)9-23-14-6-4-11(18)8-12(14)19/h3-8H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSKRRLUCALXHNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=NC(=O)COC3=C(C=C(C=C3)Cl)Cl)S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenoxy)-N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B2692348.png)


![N-[2-(1H-indol-3-yl)ethyl]-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2692356.png)
![N-[[3-(Difluoromethoxy)phenyl]methyl]oxirane-2-carboxamide](/img/structure/B2692358.png)




![N-(benzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2692363.png)
![2-{[2-(4-phenylpiperazino)-1,3-thiazol-5-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2692364.png)
![(3E)-1-benzyl-3-{[(5-chloro-2,4-dimethoxyphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2692366.png)